![molecular formula C16H9F3N4OS B2783978 5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1192580-56-5](/img/structure/B2783978.png)
5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H9F3N4OS and its molecular weight is 362.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Computational and Pharmacological Evaluation
Research has demonstrated the computational and pharmacological potential of novel derivatives related to 1,3,4-oxadiazole and pyrazole, focusing on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) have been conducted, revealing the compounds' binding and moderate inhibitory effects across various assays. This underscores the versatility of these compounds in pharmacological applications (M. Faheem, 2018).
Anticancer Potential
Compounds within this chemical family have been identified as novel apoptosis inducers, showcasing good activity against several breast and colorectal cancer cell lines. Structure-activity relationship (SAR) studies indicate the importance of the 3-phenyl group and a substituted five-member ring for activity. This discovery could lead to the development of new anticancer agents (Han-Zhong Zhang et al., 2005).
Corrosion Inhibition
Research into 1,3,4-oxadiazole derivatives has also explored their application as corrosion inhibitors for mild steel in sulphuric acid, highlighting the compounds' protective layer formation and mixed-type inhibition behavior. This application is crucial for extending the lifespan of metal structures and components in corrosive environments (P. Ammal et al., 2018).
Optoelectronic Applications
In the field of materials science, certain derivatives are synthesized for their high electron mobility and used as electron transporters and hole/exciton blockers in organic light-emitting diodes (OLEDs), achieving reduced driving voltages and high efficiency. This highlights their potential in developing more efficient and durable OLED displays and lighting solutions (Cheng-Hung Shih et al., 2015).
Photonic and Sensor Applications
The photophysical properties of optoelectronically active thiophene substituted 1,3,4-oxadiazole derivatives have been investigated, suggesting their importance in future photonic, sensor, and optoelectronic devices. These derivatives exhibit higher excited state dipole moments compared to their ground state, indicating their potential use in various electronic and optical applications (L. Naik et al., 2019).
Eigenschaften
IUPAC Name |
5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N4OS/c17-16(18,19)10-4-1-3-9(7-10)14-20-15(24-23-14)12-8-11(21-22-12)13-5-2-6-25-13/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEZIPWCGCATRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2783897.png)
![3-(benzylsulfonyl)-N-(4-bromobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2783899.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2783901.png)
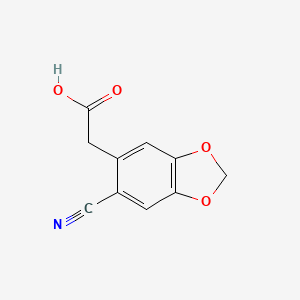
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2783903.png)
![3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/no-structure.png)
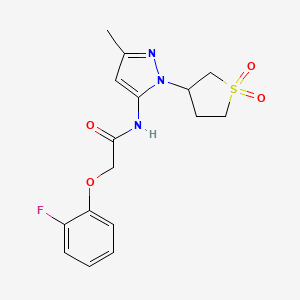
![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2783906.png)

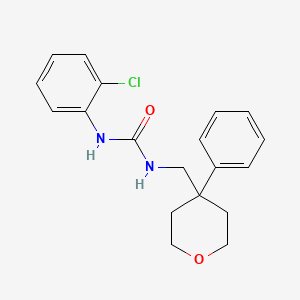
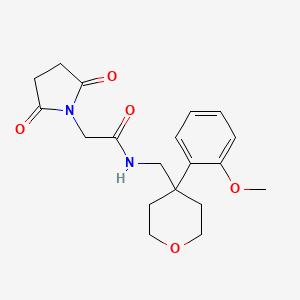
![N-(2-methoxyphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2783913.png)
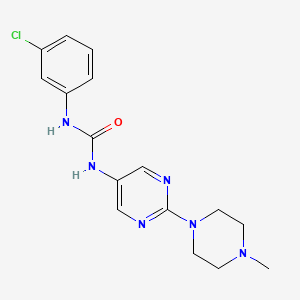
![7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B2783917.png)